molecular formula C15H22ClNO3 B4016412 1-methyl-3-piperidinyl (3-methylphenoxy)acetate hydrochloride

1-methyl-3-piperidinyl (3-methylphenoxy)acetate hydrochloride

Cat. No. B4016412
M. Wt: 299.79 g/mol
InChI Key: QPPTUHPVIWIYMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidinyl acetate compounds involves multi-step chemical reactions, starting from basic precursors like salicylaldehyde, diethyl malonate, and piperidine. These compounds are typically synthesized through a one-pot three-component reaction, leading to the formation of targeted compounds with specific molecular structures. The process involves crucial steps like acylation, methylation, and the formation of ester linkages, which are critical for achieving the desired chemical properties (Khan et al., 2013).

Molecular Structure Analysis

The molecular structure of piperidinyl acetate derivatives is characterized by X-ray diffraction analysis, revealing details such as the crystal lattice, hydrogen bonding, and C-H…π interactions. These structural features are essential for understanding the compound's behavior and its potential interactions with biological molecules or other chemical agents (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidinyl acetate derivatives undergo various chemical reactions, including hydrogenation, oxidation, and substitution reactions. These reactions can alter the compound's physical and chemical properties, making it suitable for specific applications. The presence of ester and ether functional groups provides reactive sites for further chemical modifications, which is crucial for the synthesis of more complex molecules (Fatma et al., 2017).

Physical Properties Analysis

The physical properties of 1-methyl-3-piperidinyl (3-methylphenoxy)acetate hydrochloride, such as solubility, melting point, and boiling point, depend on its molecular structure. The presence of hydrogen bonds and C-H…π interactions in the crystal structure can influence these properties, affecting the compound's stability and solubility in different solvents (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of piperidinyl acetate derivatives are influenced by the functional groups present in the molecule. These compounds can act as intermediates in the synthesis of pharmacologically active molecules. Their reactivity towards nucleophilic and electrophilic agents, along with the ability to form stable complexes with metals, makes them valuable in medicinal chemistry and materials science (Prostakov et al., 1970).

properties

IUPAC Name

(1-methylpiperidin-3-yl) 2-(3-methylphenoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-12-5-3-6-13(9-12)18-11-15(17)19-14-7-4-8-16(2)10-14;/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTUHPVIWIYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2CCCN(C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylpiperidin-3-yl) 2-(3-methylphenoxy)acetate;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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